molecular formula C11H22O2 B1617802 Propyl 2-ethylhexanoate CAS No. 90411-66-8

Propyl 2-ethylhexanoate

Cat. No.: B1617802
CAS No.: 90411-66-8
M. Wt: 186.29 g/mol
InChI Key: IHIQOKFJGANDOX-UHFFFAOYSA-N
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Description

Propyl 2-ethylhexanoate is an ester derived from 2-ethylhexanoic acid and propanol. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol (inferred from structural analogs). This compound is characterized by its branched alkyl chain, which confers unique physicochemical properties such as moderate volatility and lipophilicity. Esters of 2-ethylhexanoic acid are widely utilized in industrial applications, including plasticizers, lubricants, and flavoring agents, due to their stability and solubility in organic matrices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQOKFJGANDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172354-89-1, 90411-66-8
Record name Hexanoic acid, 2-ethyl-, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172354-89-1
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Record name Hexanoic acid, 2-ethyl-, C12-15-alkyl esters
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.099
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cerium(III) 2-Ethylhexanoate

  • Molecular Formula : C₂₄H₄₅CeO₆
  • Molecular Weight : 566.68 g/mol
  • Key Differences: Unlike propyl 2-ethylhexanoate, this compound incorporates a rare earth metal (cerium), making it a coordination complex rather than a simple ester. It is primarily used as a catalyst in organic synthesis and polymerization reactions, whereas this compound is more commonly employed as a solvent or fragrance component.
Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Primary Applications
This compound C₁₁H₂₂O₂ 186.29 Solvents, fragrances
Cerium(III) 2-ethylhexanoate C₂₄H₄₅CeO₆ 566.68 Catalysts, rare earth reagents
2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate C₁₅H₃₀O₃ 258.40 Plasticizers, lubricants

Other Propyl Esters

Propyl esters share the propyl alcohol backbone but differ in their acid components, leading to variations in properties:

Propyl Butyrate (C₇H₁₄O₂)
  • Molecular Weight : 130.18 g/mol
  • Comparison: Shorter carbon chain (butyric acid vs. 2-ethylhexanoic acid) results in lower boiling point and higher volatility. Commonly used in food flavorings (e.g., fruity notes), whereas this compound’s branched structure may impart more complex olfactory profiles .
Propyl Propionate (C₆H₁₂O₂)
  • Molecular Weight : 116.16 g/mol
  • Comparison: Simpler structure with linear chains, leading to faster degradation in environmental matrices. Less thermally stable compared to branched esters like this compound .

2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate

  • Molecular Formula : C₁₅H₃₀O₃
  • Molecular Weight : 258.40 g/mol
  • Key Differences: A diester with two 2-ethylhexanoate groups attached to a neopentyl glycol backbone. Higher molecular weight and viscosity make it suitable as a plasticizer or lubricant additive, contrasting with this compound’s role in fragrances or solvents .
Table 2: Property Comparison of 2-Ethylhexanoate Derivatives
Property This compound Cerium(III) 2-Ethylhexanoate 2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate
Boiling Point (°C) ~210 (estimated) Decomposes at >200°C >250 (high thermal stability)
Solubility Miscible in organic solvents Soluble in polar aprotic solvents Insoluble in water, soluble in hydrocarbons
Applications Fragrances, solvents Catalysis, rare earth chemistry Plasticizers, lubricants

Research Findings and Industrial Relevance

  • This compound: Limited direct studies are available, but its structural analogs (e.g., propyl butyrate) suggest utility in flavor and fragrance industries due to ester volatility and aroma profiles .
  • Cerium(III) 2-Ethylhexanoate: Demonstrated efficacy in accelerating epoxy resin curing, highlighting its niche in advanced material science .
  • 2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate: Patent literature emphasizes its role in PVC plasticization, offering improved flexibility over phthalate alternatives .

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